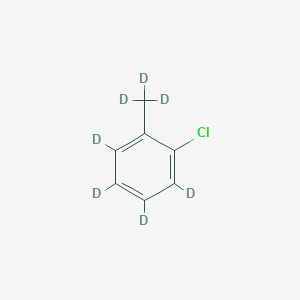

2-Chlorotoluene-d7

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSQPLPBRSHTTG-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Incorporation Methodologies for 2 Chlorotoluene D7

Strategies for Deuterium (B1214612) Incorporation

Several strategies are employed for the introduction of deuterium into the toluene (B28343) scaffold, which can then be chlorinated to yield 2-Chlorotoluene-d7. The choice of method often depends on the desired level of deuteration, regioselectivity, and the availability of starting materials.

Hydrogen-deuterium exchange (HDX) reactions represent a fundamental approach for replacing hydrogen atoms with deuterium. wikipedia.org These reactions are typically performed in the presence of a deuterium source, such as deuterium oxide (D₂O), and can be facilitated by catalysts. wikipedia.orgresearchgate.net The exchange can occur at various positions on the molecule, and the efficiency and selectivity of the exchange are influenced by factors such as pH, temperature, and the presence of catalysts. wikipedia.orgmdpi.com For aromatic compounds like toluene, acid-catalyzed HDX is a common method. mdpi.com Strong deuterated acids, either Brønsted or Lewis acids, are used to promote the exchange of hydrogen atoms on the aromatic ring with deuterium. mdpi.com

Catalytic isotope exchange is a powerful method for incorporating deuterium into organic molecules. srnl.gov This process often utilizes transition metal catalysts, such as platinum or palladium, to facilitate the exchange between a substrate and a deuterium source. mdpi.commdpi.com For instance, platinum on carbon (Pt/C) or palladium on carbon (Pd/C) can be used with deuterium gas (D₂) or D₂O to achieve deuteration. mdpi.comosti.gov The conditions for catalytic exchange, including temperature and pressure, can be adjusted to control the extent of deuterium incorporation. wikipedia.org A continuous approach, known as Controlled Equilibrium Catalytic Isotope Exchange (CECIE), has been developed to improve the efficiency of this process by continuously recirculating hydrogen isotopes back to the reactor, which helps to drive the equilibrium towards the desired deuterated product. srnl.gov

The synthesis of this compound can also be achieved through multi-step procedures starting from either a pre-deuterated precursor or a non-deuterated starting material that is deuterated and then chemically modified.

One common route involves the deuteration of para-toluidine. This can be accomplished using catalysts like palladium-carbon (Pd/C) and platinum-carbon (Pt/C) in the presence of deuterium oxide at elevated temperatures and pressures. osti.gov This process may need to be repeated multiple times to achieve a high level of deuterium incorporation. osti.gov Following deuteration, the resulting deuterated para-toluidine can be converted to its diazonium salt. A subsequent Sandmeyer-type reaction, using a chloride source, replaces the diazo group with a chlorine atom to yield the desired chlorotoluene isotopologue. osti.govchemicalbook.com

An alternative starting material is toluene-d8 (B116792). The synthesis of this compound from toluene-d8 typically involves the direct chlorination of the deuterated toluene. This reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, which directs the chlorination primarily to the ortho and para positions relative to the methyl group. Subsequent separation of the isomers is necessary to isolate the this compound.

| Starting Material | Key Reagents and Conditions | Product | Reference |

| para-Toluidine | 1. Pd/C, Pt/C, D₂O, 190°C, 96h (repeated) 2. Diazotization 3. Sandmeyer reaction (CuCl) | para-Chlorotoluene-d7 | osti.gov |

| Toluene-d8 | Cl₂, Lewis acid catalyst (e.g., FeCl₃) | Mixture of chlorotoluene-d7 isomers | |

| o-Toluidine | 1. Diazotization (NaNO₂, HCl) 2. Sandmeyer reaction (CuCl) | o-Chlorotoluene | chemicalbook.comorgsyn.org |

Table 1: Examples of Synthetic Routes to Chlorotoluenes

Catalytic Isotope Exchange

Spectroscopic Monitoring of Deuteration Progress

To ensure the successful synthesis of this compound with the desired isotopic enrichment and purity, it is crucial to monitor the progress of the deuteration reactions. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for this purpose. rsc.org

NMR spectroscopy is a powerful technique for determining the extent and position of deuterium incorporation. rsc.org Both ¹H NMR and ²H NMR can be utilized. In ¹H NMR, the disappearance or reduction in the intensity of proton signals at specific positions indicates successful deuterium substitution. nih.gov For more direct evidence, ²H NMR spectroscopy can be employed to observe the signals from the incorporated deuterium atoms. The integration of the signals in the NMR spectrum allows for the quantification of the isotopic enrichment at different sites within the molecule. nih.govwikipedia.org

| Technique | Information Provided | Example Application | Reference |

| ¹H NMR | Disappearance/reduction of proton signals, quantification of remaining protons. | Monitoring the progress of H/D exchange reactions by observing the decrease in aromatic and methyl proton signals. | nih.gov |

| ²H NMR | Direct detection and quantification of deuterium at specific sites. | Confirming the positions of deuterium incorporation and calculating site-specific isotopic enrichment. | |

| ¹³C NMR | Changes in carbon signals due to the presence of deuterium. | Verifying the overall structural integrity and confirming deuteration patterns. | osti.gov |

Table 2: NMR Techniques for Isotopic Enrichment Assessment

| Technique | Information Provided | Example Application | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of components and determination of their mass spectra. | Assessing the purity of the synthesized this compound and identifying any residual non-deuterated or partially deuterated species. | |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) | High-precision mass measurement for accurate determination of isotopic composition. | Calculating the percentage of isotopic purity by analyzing the distribution of isotopologues. | rsc.org |

| Isotope Ratio Mass Spectrometry (IRMS) | Precise measurement of isotope ratios. | Determining the overall deuterium enrichment of the final product. | thermofisher.com |

Table 3: Mass Spectrometry Techniques for Isotopic Purity Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Assessment

Optimization of Synthetic Pathways for High Deuteration Efficiency

Research into the synthesis of analogous deuterated compounds, such as para-chlorotoluene-d7, provides significant insights into effective pathways. uhmreactiondynamics.orgosti.gov One of the most successful strategies involves the deuteration of a precursor molecule, followed by the introduction of the chlorine atom. uhmreactiondynamics.orgosti.gov An alternative approach is the direct hydrogen isotope exchange (HIE) on the final 2-chlorotoluene (B165313) molecule, although this can present challenges in achieving complete deuteration at all positions. snnu.edu.cn

The choice of catalyst is paramount for efficient H/D exchange. While classic catalysts like Pd/C and Pt/C are effective, recent advancements have introduced more efficient systems. uhmreactiondynamics.orgosti.govcardiff.ac.uk For example, atomically dispersed Fe-P pair-site catalysts have shown high catalytic efficiency and regioselectivity in the deuteration of arenes using D₂O as the deuterium source under relatively mild conditions. cardiff.ac.uk These novel catalysts can achieve superior turnover frequencies compared to traditional catalysts. cardiff.ac.uk Similarly, iridium-based catalysts are widely used for ortho-directed HIE, which could be relevant for direct deuteration strategies. snnu.edu.cn

Optimization of reaction conditions is crucial for driving the H/D exchange equilibrium towards the fully deuterated product. uni-rostock.de Key parameters that are systematically varied include:

Temperature and Pressure: Higher temperatures generally increase the rate of H/D exchange, as seen in the 190 °C conditions used for toluidine deuteration. uhmreactiondynamics.orgosti.gov For some catalytic systems, pressure can also be a critical factor. cardiff.ac.uk

Deuterium Source: Deuterium oxide (D₂O) is often the preferred deuterium source as it is abundant, cost-effective, and safer to handle than deuterium gas (D₂). cardiff.ac.ukuni-rostock.deresearchgate.net Using a large excess of the deuterium source helps to drive the reaction to completion. uni-rostock.de

Catalyst Loading and Type: The concentration and nature of the catalyst directly impact the reaction rate and efficiency. Optimization involves screening different catalysts and their loadings to find the most effective combination for the specific substrate. acs.org

Reaction Time: Complete deuteration often requires long reaction times, and in some cases, repeating the deuteration procedure is necessary to achieve isotopic purity greater than 98%. uhmreactiondynamics.orgosti.govnih.gov

The following tables summarize research findings on catalytic systems and reaction conditions relevant to the synthesis of deuterated aromatic compounds.

Table 1: Comparison of Catalytic Systems for H/D Exchange in Aromatic Compounds

| Catalyst System | Deuterium Source | Typical Substrates | Key Findings & Advantages | Reference |

| Pd/C and Pt/C | D₂O | Anilines (e.g., p-toluidine) | Effective for exhaustive deuteration of precursors at high temperatures; requires repeated cycles for high isotopic purity. | uhmreactiondynamics.orgosti.gov |

| Iridium Complexes (e.g., [Ir(COD)Cl]₂) | D₂O | Arenes with directing groups | High ortho-selectivity for H/D exchange; allows for deuteration at specific positions on the aromatic ring. | snnu.edu.cn |

| Fe-P Pair-Site Catalyst | D₂O | Anilines, Phenols, Heteroarenes | High catalytic efficiency at lower catalyst loading; demonstrates excellent regioselectivity under mild conditions. | cardiff.ac.uk |

| Rhodium Complexes (e.g., [Rh(cod)OH]₂) | N/A (Cross-coupling) | Boronic acids, Allyl halides | Used in cross-coupling reactions to build molecules, where a deuterated fragment can be introduced. | sigmaaldrich.com |

Table 2: Optimized Reaction Conditions for Deuteration of p-Toluidine

| Parameter | Optimized Value/Condition | Rationale / Finding | Reference |

| Starting Material | p-Toluidine | Precursor for Sandmeyer reaction after deuteration. | uhmreactiondynamics.orgosti.gov |

| Catalyst | Palladium-carbon (Pd/C) and Platinum-carbon (Pt/C) | Combination proved effective for achieving high deuteration levels. | uhmreactiondynamics.orgosti.gov |

| Deuterium Source | Deuterium Oxide (D₂O) | Abundant and effective source for H/D exchange. | uhmreactiondynamics.orgosti.gov |

| Temperature | 190 °C | High temperature accelerates the exchange reaction. | uhmreactiondynamics.orgosti.gov |

| Pressure | Autoclave (High Pressure) | Contains the reaction at high temperatures. | uhmreactiondynamics.orgosti.gov |

| Reaction Time | 96 hours | Extended time needed to approach isotopic equilibrium. | uhmreactiondynamics.orgosti.gov |

| Procedure | Repeated 3 times | Multiple cycles are necessary to maximize deuterium incorporation to >98%. | uhmreactiondynamics.orgosti.gov |

| Post-Deuteration Step | Sandmeyer Reaction | Converts the deuterated toluidine to the target chlorotoluene. | uhmreactiondynamics.orgosti.gov |

By systematically optimizing these parameters, it is possible to develop a robust and efficient synthetic pathway for producing this compound with the high isotopic purity required for its applications as an internal standard or in mechanistic studies. nih.gov The choice between a multi-step synthesis starting from a precursor like 2-toluidine versus a direct HIE on 2-chlorotoluene will depend on the desired final isotopic enrichment and the scalability of the process. uhmreactiondynamics.orguni-rostock.de

Advanced Spectroscopic Investigations Utilizing 2 Chlorotoluene D7

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

2-Chlorotoluene-d7 is extensively used in various NMR spectroscopic applications, from structural elucidation to its use as a specialized solvent.

Deuterium (B1214612) (²H) NMR Spectroscopy for Structural Elucidation

Deuterium (²H) NMR spectroscopy is a powerful technique for probing molecular structure and dynamics. In the context of this compound, the deuterium nuclei provide distinct signals that can be used to confirm the deuteration pattern of the molecule. The chemical shifts in ²H NMR are similar to those in proton (¹H) NMR, but the signals are broader. magritek.com This technique is instrumental in verifying the successful synthesis and isotopic purity of this compound.

The application of ²H NMR extends to studying molecular ordering and dynamics in anisotropic environments, such as liquid crystals. researchgate.net By dissolving a deuterated analyte like this compound in an oriented solvent, one can measure residual quadrupolar couplings, which provide valuable information about molecular structure and orientation. researchgate.net Furthermore, ²H NMR can be used to investigate the dynamic behavior of complex systems through techniques like ²H EXSY (Exchange Spectroscopy), ²H relaxation, and ²H DOSY (Diffusion-Ordered Spectroscopy). researchgate.net

The structural elucidation of deuterated compounds can also be facilitated by two-dimensional NMR techniques like ²H-¹H correlation spectroscopy (CP-iCOSY). chemrxiv.org This method allows for the characterization of local structures and through-space interactions in partially deuterated molecules. chemrxiv.org

Isotope Effects on Chemical Shifts and Coupling Constants in ¹H and ¹³C NMR

The substitution of hydrogen with deuterium in this compound induces noticeable changes in the NMR spectra of the remaining protons (if any) and the carbon-13 nuclei. These changes, known as isotope effects, are a consequence of the different vibrational properties of the C-H and C-D bonds.

Isotope Effects on Chemical Shifts: The replacement of hydrogen with a heavier isotope like deuterium generally causes the NMR signal of a nearby nucleus to shift to a lower frequency, resulting in higher shielding. stemwomen.org This upfield shift is because the average C-D bond length is slightly shorter than the corresponding C-H bond, which alters the electronic environment and, consequently, the magnetic shielding of the adjacent nuclei. researchgate.netresearchgate.net

The magnitude of this isotope shift is dependent on several factors:

Proximity: The effect is most pronounced for the carbon atom directly bonded to the deuterium (a one-bond isotope effect) and diminishes with the number of bonds separating the nucleus from the substitution site. stemwomen.orgresearchgate.net

Observed Nucleus: The extent of the shift is related to the chemical shift range of the observed nucleus. stemwomen.org

Number of Substitutions: The magnitude of the shift is approximately proportional to the number of equivalent atoms that have been substituted. stemwomen.org

In the case of this compound, the ¹³C signals of the deuterated aromatic ring and methyl group will be shifted upfield compared to their non-deuterated counterparts. The position of the proton transfer equilibrium in certain systems can be determined by analyzing deuterium isotope effects on ¹³C-NMR chemical shifts. researchgate.net

Isotope Effects on Coupling Constants: Deuterium substitution also influences the spin-spin coupling constants (J-coupling). The primary isotope effect on coupling constants is observed for nuclei directly bonded to each other. tandfonline.com The magnitude and sign of this effect can provide insights into the electronic structure and bonding within the molecule. For instance, studies on phosphorus compounds have shown that the primary isotope effect on ¹J(P-¹H) coupling can be positive or negative depending on the coordination of the phosphorus atom. tandfonline.com Secondary isotope effects, which occur over two or more bonds, are also observed and can provide further structural information. tandfonline.com

Use as Deuterated Solvent in NMR Analysis

One of the primary applications of this compound is its use as a deuterated solvent in NMR spectroscopy. smolecule.com Deuterated solvents are crucial for several reasons:

Signal Interference Avoidance: In ¹H NMR, the signal from a proton-containing solvent can be overwhelmingly large, obscuring the signals from the analyte of interest. alfa-chemistry.com By using a deuterated solvent like this compound, where most hydrogen atoms are replaced by deuterium, the solvent's proton signal is significantly reduced, leading to a cleaner spectrum. alfa-chemistry.comsynmr.insmolecule.com

Magnetic Field Stabilization: Modern NMR spectrometers utilize a deuterium lock to maintain a stable magnetic field during the experiment. smolecule.comtcichemicals.com The deuterium nuclei in the solvent provide a reference signal that the spectrometer uses to compensate for any field drift, ensuring accurate and reproducible measurements. smolecule.com

Accurate Referencing: The well-defined deuterium signal of the solvent can be used to accurately reference the chemical shift scale, with 0 ppm typically defined by a standard like tetramethylsilane (B1202638) (TMS).

The physical properties of deuterated solvents, such as this compound, often include high boiling points and good solubility for a range of organic compounds, making them versatile for various NMR studies. smolecule.comsynmr.in

Mass Spectrometry (MS) Applications

In mass spectrometry, this compound is a valuable tool for stable isotope analysis and as an internal standard in high-resolution techniques.

Isotope Ratio Mass Spectrometry (IRMS) for Stable Isotope Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used to measure the relative abundance of stable isotopes in a sample. wikipedia.orgrsc.org This information can reveal the origin, history, and chemical processing of a substance. rsc.orgmeasurlabs.com In IRMS, samples are typically converted into simple gases (like H₂, CO₂, N₂) before being ionized and analyzed by a magnetic sector mass spectrometer. ckisotopes.compnnl.gov

Deuterated compounds like this compound can be used as laboratory standards in IRMS to ensure the accuracy and reproducibility of the measurements. iaea.org For instance, a deuterated standard with a known isotopic composition can be analyzed periodically to calibrate the instrument and correct for any instrumental drift. iaea.org The analysis of stable isotopes of elements like hydrogen (²H/¹H), carbon (¹³C/¹²C), and oxygen (¹⁸O/¹⁶O) is common. measurlabs.comnih.gov The results are typically expressed in delta (δ) notation in per mille (‰) relative to international standards. measurlabs.comelementar.co.uk

Commonly Analyzed Isotope Ratios:

| Isotope Ratio | Analysis Focus |

|---|---|

| δ²H | ²H to ¹H (deuterium to protium) ratio |

| δ¹³C | ¹³C to ¹²C ratio |

| δ¹⁵N | ¹⁵N to ¹⁴N ratio |

| δ¹⁸O | ¹⁸O to ¹⁶O ratio |

| δ³⁴S | ³⁴S to ³²S ratio |

This table is based on information from reference measurlabs.com.

High-Resolution Accurate Mass (HRAM) Mass Spectrometry

High-Resolution Accurate Mass (HRAM) spectrometry is a powerful analytical technique that provides highly accurate mass measurements, often to several decimal places. researchgate.net This high resolving power allows for the differentiation of ions with very similar mass-to-charge ratios, which is crucial for identifying and quantifying compounds in complex mixtures. azolifesciences.comtecnofrom.com

In HRAM-based workflows, deuterated compounds like this compound are frequently used as internal standards. lcms.cznih.gov An internal standard is a compound with a known concentration that is added to a sample to aid in the quantification of the analyte of interest. By comparing the signal of the analyte to the signal of the deuterated internal standard, variations in sample preparation and instrument response can be corrected for, leading to more accurate and reliable quantitative results. thermofisher.comlcms.cz

The use of deuterated internal standards is particularly advantageous because their chemical and physical properties are very similar to their non-deuterated counterparts, but they have a distinct mass, allowing them to be easily differentiated by the mass spectrometer. This approach is widely used in various fields, including clinical and forensic toxicology, for the sensitive and specific detection and quantification of a wide range of substances. nih.govnih.gov

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Deuterium |

| Hydrogen |

| Carbon-13 |

| Phosphorus |

| Tetramethylsilane (TMS) |

| Hydrogen (H₂) |

| Carbon Dioxide (CO₂) |

| Nitrogen (N₂) |

| Carbon-12 |

| Oxygen-18 |

Quantitative Analysis via Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of chemical substances. The method relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample. nih.gova2gov.orgresearchgate.net In the case of analyzing 2-chlorotoluene (B165313), this compound serves as an ideal isotopic "spike."

The core principle of IDMS is that the labeled standard, this compound, is chemically identical to the unlabeled analyte, 2-chlorotoluene. numberanalytics.com Consequently, both compounds exhibit the same behavior during all stages of sample preparation and analysis, including extraction, derivatization, and chromatographic separation. researchgate.net This co-behavior effectively cancels out systematic errors arising from incomplete sample recovery or matrix effects, which can be significant in complex samples like environmental or biological fluids. epa.gov

Once the labeled standard is added and thoroughly mixed with the sample, the mixture is analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS). epa.gov The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. Quantification is achieved not by the absolute signal of the analyte, but by the ratio of the signal from the native analyte to that of the known amount of the added this compound standard. acs.org This ratiometric measurement is inherently more precise and is a hallmark of IDMS, establishing it as a "gold standard" or definitive method for quantitative analysis. nih.gov

Table 1: Key Principles of Quantitative Analysis using this compound in IDMS

| Principle | Description | Relevance of this compound |

| Isotopic Spike | A known amount of isotopically labeled analyte is added to the sample. | This compound acts as the spike for quantifying 2-chlorotoluene. |

| Chemical Equivalence | The labeled standard and the native analyte have identical chemical properties. | Ensures both compounds behave the same during sample processing, correcting for procedural losses. researchgate.net |

| Mass Differentiation | The standard is distinguished from the analyte by its mass in a mass spectrometer. | The seven deuterium atoms give this compound a distinct, higher mass than the native compound. |

| Ratio Measurement | Quantification is based on the measured ratio of the analyte to the standard. | This ratio is less susceptible to variations in instrument performance or matrix suppression, leading to higher accuracy. acs.org |

Application as an Internal Standard in Mass Spectrometry

In analytical chemistry, particularly in chromatographic methods like GC-MS, internal standards are crucial for achieving reliable quantification. mjcce.org.mk An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It corrects for variations in injection volume, instrument response, and matrix effects. mjcce.org.mk Deuterated compounds, such as this compound, are considered the ideal choice for an internal standard when analyzing their non-labeled counterparts. researchgate.net

The primary advantage of using this compound as an internal standard for the analysis of volatile organic compounds (VOCs) like 2-chlorotoluene is its near-identical chromatographic behavior. researchgate.net It will elute from the gas chromatography column at virtually the same time as the analyte. However, due to its higher mass, it is easily resolved by the mass spectrometer. scioninstruments.com This allows for highly accurate ratiometric quantification, where the response of the analyte is normalized to the response of the internal standard.

The use of deuterated internal standards is a well-established practice in methods developed by regulatory bodies for environmental analysis. epa.govepa.govepa.gov For instance, the analysis of benzene (B151609) and toluene (B28343) in human milk has been performed using their deuterated forms as internal standards to ensure accuracy. nih.gov Similarly, deuterated toluene is commonly used for quantifying VOCs in various environmental samples. researchgate.net The application of a deuterated standard corrects for analyte loss during sample preparation and variability in the analytical instrument, leading to significantly improved precision and accuracy. researchgate.netmdpi.com

Table 2: Characteristics of this compound as an Ideal Internal Standard

| Characteristic | Advantage for Quantitative Analysis |

| Chemical Similarity | Behaves identically to the analyte during extraction and sample preparation. |

| Co-elution | Elutes at the same retention time as the analyte in chromatography, experiencing the same matrix effects. |

| Mass Spectrometric Differentiation | Easily distinguished from the analyte by its higher mass-to-charge ratio. |

| Not Naturally Present | Does not occur naturally in samples, preventing interference with the measurement. |

| Improves Precision | Corrects for random and systematic errors during the analytical process. |

Vibrational Spectroscopy (IR, Raman) for Isotopic Characterization

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a fundamental tool for the structural characterization of molecules. ucd.ie These techniques are particularly effective for confirming the isotopic substitution in compounds like this compound because they are sensitive to the masses of the atoms involved in a chemical bond. utoronto.ca

The substitution of hydrogen (atomic mass ≈ 1) with its heavier isotope deuterium (atomic mass ≈ 2) leads to a predictable and significant shift in the vibrational frequencies of the bonds. According to the principles of molecular vibrations, the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, C-D bonds vibrate at a lower frequency than C-H bonds.

In the IR and Raman spectra of 2-chlorotoluene, C-H stretching vibrations of the aromatic ring and the methyl group are typically observed in the 2800-3100 cm⁻¹ region. researchgate.netscialert.net Upon deuteration, these C-H stretching modes are replaced by C-D stretching modes, which appear in a much lower frequency region, approximately 2100-2300 cm⁻¹. This large shift provides an unambiguous signature of successful deuteration. Similarly, C-H bending (scissoring, wagging, twisting) vibrations, which occur at lower frequencies (e.g., 1000-1500 cm⁻¹), also shift to even lower wavenumbers upon isotopic substitution. researchgate.netaip.org

While IR spectroscopy measures the absorption of light due to a change in the molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light due to a change in the molecule's polarizability. ucd.ie The two techniques are complementary, as some vibrations may be strong in one technique and weak or absent in the other. utoronto.ca For 2-chlorotoluene, detailed vibrational analyses have been performed, assigning frequencies to the various modes of the molecule, including the C-Cl stretch, which is a strong band often found in the 550-850 cm⁻¹ range. researchgate.netnih.gov By comparing the vibrational spectra of standard 2-chlorotoluene with that of this compound, one can precisely confirm the presence and extent of isotopic labeling. nih.govresearchgate.net

Table 4: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds

| Vibrational Mode | Typical C-H Frequency Range (cm⁻¹) | Expected C-D Frequency Range (cm⁻¹) |

| Stretching (ν) | 2850 - 3100 | ~2100 - 2300 |

| Bending (δ) | 1300 - 1500 | ~950 - 1100 |

Mechanistic Organic Chemistry Studies with 2 Chlorotoluene D7

Elucidation of Reaction Pathways and Mechanisms

The presence of deuterium (B1214612) atoms in 2-Chlorotoluene-d7 provides a distinct spectroscopic signature, enabling chemists to follow the molecule's transformation throughout a chemical reaction. smolecule.com This is particularly valuable in distinguishing between proposed mechanistic pathways.

Tracking Atom Movement through Reaction Intermediates

Isotopic labeling with deuterium is a cornerstone technique for tracing the movement of atoms. mpg.de By substituting hydrogen with deuterium in the methyl group of 2-chlorotoluene (B165313), researchers can pinpoint which bonds are broken and formed during a reaction. For instance, in studies of reactions involving the tolyl group, the use of deuterated reactants like p-tolyl-d7 radicals allows for the determination of whether a lost hydrogen atom originates from the aromatic ring or the methyl group. osti.govuhmreactiondynamics.org This is achieved by analyzing the mass of the products using techniques like mass spectrometry. rsc.org

For example, in the reaction of the para-tolyl-d7 radical (C7D7) with vinylacetylene (C4H4), the formation of 2-methylnaphthalene-d7 (C11H3D7) can be monitored. osti.gov The mass of the product directly indicates the retention or loss of deuterium atoms, providing clear evidence of the reaction pathway. This method has been instrumental in understanding complex reaction sequences, including those involving isomerizations and ring closures. osti.gov

Investigating Radical Reactions (e.g., Chlorocarboxylation of Toluene)

Radical reactions, often characterized by complex chain mechanisms, can be effectively studied using isotopically labeled compounds. savemyexams.com A notable example is the photoinduced chlorocarboxylation of toluene (B28343). nih.gov In this reaction, chlorine dioxide radicals (ClO2•) are used to introduce both a chlorine atom and a carboxylic acid group to the toluene ring. nih.gov

To unravel the mechanism, control experiments using deuterated toluene (toluene-d8) were conducted. researchgate.netsemanticscholar.org When the reaction was performed with toluene-d8 (B116792), only monochlorinated toluene was formed, with no carboxylation observed. nih.govresearchgate.net This crucial finding suggests that the carboxylation step involves the abstraction of a hydrogen atom from the methyl group (the benzylic position). researchgate.net The absence of carboxylated products in the deuterated experiment indicates that C-H bond cleavage at the methyl group is a key step in the carboxylation pathway, while chlorination occurs on the aromatic ring. nih.govsemanticscholar.org

Further experiments showed that the reactions of 2-chlorotoluene and 4-chlorotoluene (B122035) yielded the corresponding chlorobenzoic acids, supporting the hypothesis that chlorination of the aromatic ring precedes carboxylation. nih.govresearchgate.net These isotopic labeling studies, summarized in the table below, were vital in constructing a plausible reaction mechanism. semanticscholar.org

| Reactant | Conditions | Major Product(s) | Mechanistic Implication |

| Toluene | ClO2•, photoirradiation | 2-Chlorobenzoic acid, 4-Chlorobenzoic acid | Chlorocarboxylation occurs. |

| Toluene-d8 | ClO2•, photoirradiation | Monochlorinated toluene | Carboxylation involves H-abstraction from the methyl group. nih.govresearchgate.net |

| 2-Chlorotoluene | ClO2•, photoirradiation | 2-Chlorobenzoic acid | Chlorination precedes carboxylation. nih.govresearchgate.net |

| 4-Chlorotoluene | ClO2•, photoirradiation | 4-Chlorobenzoic acid | Chlorination precedes carboxylation. nih.govresearchgate.net |

Understanding Rearrangement Processes

Rearrangement reactions, where the carbon skeleton of a molecule is reorganized, are another area where isotopic labeling is invaluable. masterorganicchemistry.comlibretexts.org While specific studies detailing the use of this compound in rearrangement reactions are not prevalent in the searched literature, the principles of using isotopically labeled compounds to trace skeletal changes are well-established. For instance, in reactions like the Wolff rearrangement, where a 1,2-rearrangement occurs, labeling one of the migrating groups with deuterium would allow for the unambiguous determination of the reaction's stereochemistry and the nature of the migrating group. wikipedia.org

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. epfl.chepfl.ch It is defined as the ratio of the reaction rate of a compound with a lighter isotope to the rate of the same compound with a heavier isotope (kH/kD). wikipedia.org

Primary and Secondary Deuterium Kinetic Isotope Effects

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org For C-H bond cleavage, primary deuterium KIEs are typically in the range of 2 to 7. princeton.edu

A secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with values typically ranging from 0.8 to 1.4. epfl.chwikipedia.org They arise from changes in the vibrational environment of the isotope between the reactant and the transition state, often related to changes in hybridization. princeton.edu

In the context of this compound, deuteration is at the methyl group. Therefore, reactions involving the cleavage of a C-D bond in the methyl group would be expected to exhibit a primary KIE. For example, in the benzylic chlorination of toluene, a primary KIE of 5.90 ± 0.41 was observed, indicating that the C-H bond is significantly broken in the transition state. osti.gov Conversely, a reaction where the methyl group is not directly involved in the rate-determining step would show a secondary KIE.

| KIE Type | Description | Typical kH/kD Value | Implication for this compound |

| Primary | C-D bond in the methyl group is broken/formed in the rate-determining step. wikipedia.org | 2-7 princeton.edu | Indicates direct involvement of the methyl group in the slowest step. |

| Secondary | C-D bonds in the methyl group are not broken/formed in the rate-determining step. wikipedia.org | 0.8-1.4 epfl.chwikipedia.org | Suggests the methyl group is not directly involved in the rate-limiting step. |

Interpretation of KIEs in Reaction Rate-Determining Steps

The magnitude of the KIE provides crucial information about the transition state of the rate-determining step. osti.govlibretexts.orgsavemyexams.com A significant primary KIE (kH/kD > 2) is strong evidence that the C-H (or C-D) bond is being broken in the slowest step of the reaction. epfl.ch For instance, if the chlorocarboxylation of toluene discussed earlier were to be studied with this compound, a significant primary KIE would be expected if the hydrogen abstraction from the methyl group is the rate-determining step.

Applications of 2 Chlorotoluene D7 in Advanced Analytical Method Development

Development of Robust and Accurate Analytical Procedures

The development of robust analytical methods is fundamental to ensuring the reliability of chemical measurements. ijrpb.com The use of stable isotope-labeled internal standards, such as 2-Chlorotoluene-d7, is a cornerstone of this process, particularly in chromatography. researchgate.net An internal standard is a known quantity of a compound added to samples and standards, which allows for the normalization of variations that can occur during analysis. monadlabtech.com Because this compound is structurally and chemically similar to the non-deuterated analytes of interest, it behaves similarly during sample preparation, injection, and separation. scioninstruments.com This mimicry is crucial for compensating for potential errors and variations, thereby enhancing the accuracy and precision of the quantitative analysis. monadlabtech.com

The primary goal of incorporating an internal standard like this compound is to develop a procedure that is both robust and reliable. clearsynth.com Method validation, a critical part of method development, relies on such standards to confirm that the analytical procedure is consistently fit for its intended purpose. monadlabtech.comclearsynth.com By accounting for variations in factors like injection volume or detector response, these standards help ensure that the method produces dependable and scientifically valid data. ijrpb.commonadlabtech.com

Calibration and Quality Control in Quantitative Analysis

In quantitative analysis, establishing a precise relationship between the analytical signal and the concentration of an analyte is paramount. This compound plays a vital role in this process by serving as an internal standard for calibration and quality control (QC). monadlabtech.comclearsynth.com During calibration, a series of standards containing known concentrations of the target analyte and a constant concentration of this compound are analyzed. The final result is calculated not from the absolute response of the analyte, but from the ratio of the analyte's response to the internal standard's response. scioninstruments.com This ratio-based calculation corrects for variations that might affect both the analyte and the standard, leading to more accurate instrument calibration. scioninstruments.comclearsynth.com

As a QC measure, this compound provides an ongoing check on the performance of the analytical system. monadlabtech.comepa.gov Its consistent addition to all samples, including QC samples like method blanks and laboratory control samples, helps monitor and control the quality of the data. epa.govnasa.gov A significant deviation in the internal standard's response can indicate a problem with the sample preparation process or instrument function, ensuring the reliability and consistency of the results. epa.govepa.gov

| Sample | Analyte Peak Area (Absolute) | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration |

|---|---|---|---|---|

| Calibration Standard 1 | 50,000 | 100,000 | 0.50 | 10 µg/L (Reference) |

| Sample A (No IS Correction) | 45,000 | N/A | N/A | 9.0 µg/L (Inaccurate) |

| Sample A (With IS Correction) | 45,000 | 90,000 | 0.50 | 10.0 µg/L (Accurate) |

Addressing Matrix Effects and Improving Recovery

Complex samples, such as those from environmental or biological sources, contain various components other than the target analyte. sigmaaldrich.com These components form the "matrix," which can interfere with the analysis, causing either suppression or enhancement of the analyte's signal in the mass spectrometer. gimitec.com This phenomenon, known as the matrix effect, can lead to significant errors in quantification. gimitec.com

Using a stable isotope-labeled internal standard like this compound is a highly effective strategy for mitigating matrix effects. clearsynth.compubcompare.ai Because this compound co-elutes with the analyte and is affected by the matrix in a nearly identical way, the ratio of their signals remains constant, even if their individual signals are suppressed or enhanced. scioninstruments.comclearsynth.com This compensates for the matrix-induced variations, leading to more accurate and precise measurements. clearsynth.com

Similarly, the recovery of an analyte during the sample extraction and preparation process can be variable. By adding this compound at the earliest stage of sample preparation, any losses of the target analyte during these steps will be mirrored by proportional losses of the internal standard. scioninstruments.com The use of the response ratio for quantification effectively corrects for incomplete recovery, ensuring that the final calculated concentration is a more accurate reflection of the true amount in the original sample. gimitec.com

Specific Analytical Techniques Employing this compound as a Standard

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. wikipedia.org In GC-MS analysis, particularly for environmental monitoring as outlined in EPA methods, this compound is frequently used as an internal standard. epa.govmichigan.gov It is particularly well-suited for methods analyzing volatile organic compounds (VOCs), such as purge-and-trap GC-MS. epa.govgov.bc.ca

The chemical similarity of this compound to many chlorinated and aromatic VOCs ensures that it behaves comparably during the purging, trapping, and chromatographic separation stages. scioninstruments.comepa.gov In the mass spectrometer, its deuterium-labeled structure gives it a distinct mass-to-charge ratio, allowing it to be clearly distinguished from the non-labeled analytes. scioninstruments.com This allows for precise and accurate quantification, as the internal standard effectively corrects for variations throughout the analytical process, a key requirement for robust methods like EPA 8260. scioninstruments.commichigan.gov The use of such standards is considered a "gold standard" for forensic substance identification and environmental analysis due to the high specificity of the test. wikipedia.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for a wide range of compounds. wikipedia.org In LC-MS, deuterated internal standards like this compound are used to improve the accuracy and precision of quantitative measurements by accounting for instrumental variability and matrix effects. pubcompare.aiannlabmed.org

When analyzing complex samples, the standard is added to correct for variations in sample preparation, such as solid-phase extraction, and to compensate for signal suppression or enhancement in the ion source. gimitec.compubcompare.ai The quantification of analytes is performed using the stable isotope dilution method, where the ratio of the analyte to the deuterated standard is used for calculation. pubcompare.ai While highly effective, one consideration with deuterated standards in LC-MS is the potential for deuterium-hydrogen exchange, which could compromise accuracy if not properly validated. sigmaaldrich.com Therefore, method development includes verifying the stability of the label in the analytical medium to ensure reliable results. sigmaaldrich.com The development of highly sensitive LC-MS methods is crucial for screening contaminants of emerging concern and their degradation products in environmental samples. nanaqua.eu

Environmental Fate and Isotopic Tracing Applications of 2 Chlorotoluene D7

Tracing Environmental Contaminants and Pollutants

Isotopically labeled compounds like 2-Chlorotoluene-d7 are primarily used as internal standards and tracers in analytical chemistry to monitor and quantify environmental contaminants. smolecule.com The technique of isotope dilution mass spectrometry (IDMS) leverages the known concentration of a labeled standard, such as this compound, added to an environmental sample. By comparing the mass spectrometric signals of the labeled and unlabeled compounds, chemists can accurately determine the concentration of the pollutant (2-chlorotoluene), correcting for any sample loss during extraction and analysis.

The stability of the deuterium (B1214612) label ensures that this compound mimics the transport and distribution of the contaminant in various environmental compartments. isotope.com For instance, the parent compound, 2-chlorotoluene (B165313), is expected to primarily partition to the air (98.8%) and has a low to moderate mobility in soil. oecd.orgnih.gov By introducing this compound into a system, researchers can trace the movement of the contaminant plume in groundwater, its volatilization from soil and water surfaces, and its adsorption to sediment, providing critical data for environmental risk assessment and remediation strategies. bnl.gov

Table 1: Environmental Distribution of 2-Chlorotoluene (Parent Compound)

| Environmental Compartment | Distribution (Mackay Level I Model) | Physicochemical Property | Value |

|---|---|---|---|

| Air | 98.8% | Vapour Pressure | 360 Pa at 20°C |

| Water | - | Water Solubility | 47 mg/L |

| Soil | - | log Koc | 2.23 - 2.94 (Koc: 170-880) |

| - | - | Log Kow | 3.42 |

Investigating Degradation Pathways in Environmental Systems

Understanding how pollutants break down in the environment is crucial for predicting their persistence and potential for long-term harm. nih.gov this compound is an invaluable tool for elucidating the degradation pathways of chlorotoluenes. smolecule.com While the non-deuterated compound is not readily biodegradable, it can be broken down by specific microorganisms. oecd.org For example, strains of Rhodococcus and Comamonas testosteroni have been shown to degrade 2-chlorotoluene. nih.govnih.gov

By using this compound in controlled laboratory or field studies, scientists can track the transformation of the parent molecule into its various metabolites. smolecule.com The deuterium label allows for the unambiguous identification of degradation products using techniques like mass spectrometry, even at very low concentrations. This helps to map out the complete degradation pathway, whether it occurs through aerobic or anaerobic processes. smolecule.com Research on related chlorinated compounds has demonstrated that isotopic labeling can effectively trace transformation products over time, providing critical data on the environmental fate of these chemicals.

A key application in this area is Deuterium Isotope Probing (DIP). chemrxiv.org This technique helps to differentiate between non-extractable residues (NERs) that are of xenobiotic origin (the original pollutant bound to soil particles) and those that are biogenic (formed from microbial biomass after degrading the pollutant). chemrxiv.org Studies have shown that deuterium is minimally incorporated into biogenic residues, making this compound a potentially effective tool for rapidly estimating the formation of hazardous xenobiotic residues in soil, which is a significant challenge in chemical persistency studies. chemrxiv.org

Studies on Bioaccumulation and Biotransformation using Isotopic Labeling

Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. ontosight.ai Chlorotoluenes are known to have some potential for bioaccumulation in aquatic organisms. nj.govrewe-group.com The bioconcentration factor (BCF), which measures this potential, has been determined for 2-chlorotoluene in fish to be between 20 and 112, and for p-chlorotoluene, between 14 and 101.6. oecd.orgoecd.org

Isotopic labeling with this compound provides a definitive method for studying its uptake, biotransformation (metabolism), and excretion in organisms. smolecule.comnoaa.gov When an organism is exposed to this compound, the labeled compound can be traced as it moves from the environment into the organism's tissues. Furthermore, any metabolites formed within the organism will also carry the deuterium label, allowing researchers to identify the products of biotransformation. smolecule.com This is critical for understanding the metabolic fate of the contaminant and whether the breakdown products are more or less toxic than the parent compound. The ability to distinguish the isotopically labeled test substance from any background contamination of non-labeled 2-chlorotoluene is a key advantage of this approach. symeres.com

Table 2: Bioaccumulation Data for Chlorotoluenes (Parent Compounds)

| Compound | Test Organism | Bioconcentration Factor (BCF) | Exposure Period |

|---|---|---|---|

| 2-Chlorotoluene | Fish | 20 - 112 | - |

| p-Chlorotoluene | Cyprinus carpio (Carp) | 14 - 101.6 | 56 days |

Advanced Research in Pharmaceutical and Biomedical Sciences with 2 Chlorotoluene D7

Metabolomics and Metabolic Flux Analysis

Metabolomics aims to comprehensively identify and quantify all metabolites within a biological system. A key aspect of this field is metabolic flux analysis (MFA), which measures the rates of metabolic reactions. numberanalytics.comrsc.org Stable isotopes like deuterium (B1214612) (²H) are instrumental in these studies. nih.govcreative-proteomics.com By introducing a deuterated compound like 2-Chlorotoluene-d7 into a biological system, researchers can trace the movement and transformation of the molecule through various metabolic pathways. creative-proteomics.com

In the context of metabolic flux analysis, deuterated compounds serve as tracers. nih.govcreative-proteomics.commdpi.com The deuterium atoms act as a label that can be detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comcreative-proteomics.com As the labeled compound is metabolized, the deuterium atoms are incorporated into downstream metabolites. By analyzing the distribution and abundance of these deuterated metabolites, scientists can map out and quantify the flow of molecules through different biochemical pathways. numberanalytics.commdpi.com This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics approaches alone. numberanalytics.com For instance, deuterium labeling can offer insights into water utilization and fat metabolism. creative-proteomics.com

The use of this compound and other deuterated compounds is particularly advantageous due to the low natural abundance of deuterium, which minimizes background interference. isotope.com This allows for clearer detection and more accurate quantification of the labeled species.

Drug Development and Pharmacokinetic Studies

The journey of a drug through the body, encompassed by its absorption, distribution, metabolism, and excretion (ADME), is a critical area of study in pharmaceutical development. bioivt.comgsconlinepress.com Deuterated compounds, including this compound, play a significant role in these pharmacokinetic (PK) and drug metabolism (DMPK) studies. bioivt.comsymeres.com

Investigation of Drug Metabolism Pathways

Understanding how a drug is metabolized is fundamental to assessing its efficacy and safety. openaccessjournals.com In vitro drug metabolism studies are often the first step in characterizing metabolic pathways. nih.gov this compound can be used as an internal standard in mass spectrometry-based assays to accurately quantify the parent drug and its metabolites in these in vitro systems, which can include liver microsomes, S9 fractions, and hepatocytes. nih.gov The known concentration of the deuterated standard allows for precise measurement, correcting for variations in sample preparation and instrument response. scioninstruments.com

By tracking the appearance of deuterated fragments in metabolites, researchers can elucidate the specific biotransformation pathways a drug undergoes. This information is crucial for identifying potential drug-drug interactions and for understanding inter-individual variability in drug response. openaccessjournals.commhmedical.com

Enhanced Drug Stability through Deuteration

A key strategy in modern drug design is the selective replacement of hydrogen atoms with deuterium at sites of metabolic activity. This is based on the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond. informaticsjournals.co.indovepress.com This increased bond strength can make the molecule more resistant to metabolic breakdown, particularly by cytochrome P450 (CYP) enzymes. informaticsjournals.co.inunibestpharm.com

The result of this enhanced metabolic stability can be a longer drug half-life, which may allow for less frequent dosing and potentially a better safety profile due to the formation of fewer toxic metabolites. dovepress.com While this compound itself is not a therapeutic agent, the principles demonstrated by its stability are applied to the development of deuterated drugs. The first FDA-approved deuterated drug, deutetrabenazine, exemplifies this concept, showing an improved pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. nih.govbioscientia.de

Table 1: Potential Pharmacokinetic Effects of Drug Deuteration

| Pharmacokinetic Effect | Clinical Implication |

|---|---|

| Reduced rate of metabolism | Prolonged drug half-life. dovepress.combioscientia.de |

| Decreased systemic clearance | Increased drug exposure. juniperpublishers.com |

| Altered metabolic pathways | Reduced formation of toxic metabolites. nih.gov |

This table illustrates the general principles of how deuteration can impact the pharmacokinetic properties of a drug.

Proteomics Research using Stable Isotope Labeling

Proteomics is the large-scale study of proteins, and quantitative proteomics often relies on stable isotope labeling to compare protein expression levels between different samples. creative-proteomics.comresearchgate.netnih.gov One of the most prominent techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govsigmaaldrich.com In a typical SILAC experiment, cells are grown in media containing either normal ("light") amino acids or amino acids labeled with heavy isotopes such as ¹³C, ¹⁵N, or deuterium. isotope.comsigmaaldrich.com

While less common than ¹³C and ¹⁵N, deuterium can be used in SILAC. sigmaaldrich.comresearchgate.net For example, cells can be cultured in media containing a deuterated amino acid, leading to its incorporation into all newly synthesized proteins. nih.govresearchgate.net When the proteomes of two cell populations (e.g., treated vs. untreated) are mixed, the relative abundance of proteins can be determined by comparing the mass spectrometry signal intensities of the light and heavy peptide pairs. sigmaaldrich.com

This compound itself is not directly used for labeling proteins in SILAC. However, the analytical principles are related. In proteomics, as in metabolomics and pharmacokinetic studies, deuterated compounds serve as crucial internal standards for accurate quantification by mass spectrometry. scispace.com The distinct mass shift provided by the deuterium atoms in a standard allows it to be easily distinguished from the non-labeled analytes of interest, ensuring precise and reliable measurement. scispace.com

Table 2: Common Stable Isotopes Used in Proteomics

| Isotope | Application |

|---|---|

| Deuterium (²H) | Used in SILAC and as internal standards. researchgate.netscispace.com |

| Carbon-13 (¹³C) | Commonly used in SILAC and other labeling techniques. researchgate.netisotope.com |

| Nitrogen-15 (¹⁵N) | Frequently used for labeling proteins and nucleic acids. researchgate.netisotope.com |

This table summarizes the common stable isotopes employed in quantitative proteomics research.

Computational Chemistry and Theoretical Studies on 2 Chlorotoluene D7

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects

Deuterium isotope effects (DIEs) are the changes in chemical and physical properties of a molecule that occur upon substituting hydrogen with deuterium. Quantum chemical calculations are essential for predicting and explaining these effects, which primarily arise from the difference in mass between hydrogen and deuterium. This mass difference leads to a lower zero-point vibrational energy (ZPVE) for a C-D bond compared to a C-H bond.

Quantum electronic structure methods, such as Density Functional Theory (DFT) and ab initio methods, are employed to study DIEs. rsc.org These calculations can predict how deuteration affects reaction rates (kinetic isotope effects, KIEs) and equilibrium constants (thermodynamic or equilibrium isotope effects). libretexts.org For instance, a primary KIE is observed when a bond to the isotopic atom is broken in the rate-determining step of a reaction. libretexts.org The magnitude of the KIE (expressed as the ratio kH/kD) provides insight into the transition state of the reaction. libretexts.org

Calculations typically involve optimizing the geometries of both the deuterated and non-deuterated molecules and then calculating their vibrational frequencies. barc.gov.in The ZPVE is calculated from these frequencies, and the difference in ZPVE between the two isotopologues is a key factor determining the isotope effect. rsc.org For example, theoretical studies on various organic acids have shown that deuterium isotope effects on pKa values can be accurately calculated by considering the Gibbs free energies of the acid and its deuterated form. rsc.org While specific studies on 2-Chlorotoluene-d7 are not abundant in public literature, the principles are well-established. Calculations on related molecules, such as para-chlorotoluene-d7, have been performed to understand reaction mechanisms, demonstrating the utility of these methods. osti.gov

Table 1: Principles of Calculating Deuterium Isotope Effects

| Computational Step | Description | Relevance to this compound |

|---|---|---|

| Geometry Optimization | The equilibrium structures of both 2-chlorotoluene (B165313) and this compound are calculated using methods like DFT (e.g., B3LYP functional). | Determines the bond lengths and angles for the lowest energy conformation of the molecule. |

| Frequency Calculation | Vibrational frequencies are computed for the optimized structures. | Allows for the calculation of Zero-Point Vibrational Energy (ZPVE). The C-D bonds in this compound will have lower vibrational frequencies than the C-H bonds in the non-deuterated form. |

| Zero-Point Energy (ZPE) Correction | The ZPE is calculated for both isotopologues. The ZPE for this compound will be lower than that of 2-chlorotoluene. | This energy difference is fundamental to predicting both kinetic and equilibrium isotope effects. rsc.orglibretexts.org |

| Transition State Search | For kinetic isotope effects, the geometry and energy of the reaction's transition state must be calculated. | This allows for the prediction of how deuteration will affect the reaction rate (kH/kD). libretexts.org |

Molecular Dynamics Simulations of Deuterated Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, such as conformational changes and interactions with other molecules. youtube.comchemrxiv.org

Integrating MD simulations with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) has proven to be a powerful strategy for studying protein dynamics and interactions. uwo.canih.gov Although this compound is a small molecule, MD simulations can be used to study its behavior in different environments, such as in various solvents or interacting with larger systems. The simulations can predict properties like diffusion coefficients and analyze how the deuterated molecule interacts with its surroundings. researchgate.net The primary steps in running an MD simulation for a system like this compound would involve defining the force field, solvating the molecule in a simulation box, and running the simulation for a sufficient time to observe the dynamics of interest. youtube.com

Table 2: Steps in a Molecular Dynamics Simulation for Deuterated Systems

| Simulation Phase | Description | Application to this compound |

|---|---|---|

| System Setup | Define the molecule's topology (atoms, bonds, charges) and select a force field (e.g., AMBER, CHARMM). Place the molecule in a simulation box, often with a solvent. | The topology for this compound would be identical to the standard molecule, but with the masses of the seven deuterium atoms adjusted. |

| Minimization | The system's energy is minimized to remove any steric clashes or unfavorable geometries from the initial setup. | An essential step to ensure the stability of the simulation. |

| Equilibration | The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent to arrange around the solute. | This phase ensures the system reaches a stable state before the production run. youtube.com |

| Production Run | The simulation is run for a prolonged period (nanoseconds to microseconds) to collect data on the molecule's trajectory. | The trajectory provides detailed information on the atomic positions, velocities, and energies over time, revealing the dynamic behavior of this compound. youtube.com |

| Analysis | The collected trajectory is analyzed to calculate various properties, such as radial distribution functions, diffusion coefficients, and conformational changes. | Reveals how deuteration impacts the molecule's interaction with its environment and its intrinsic flexibility. |

Prediction of Spectroscopic Signatures of Deuterated Compounds

Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data. nih.govresearchgate.net For deuterated compounds, these predictions are especially important because isotopic substitution leads to noticeable shifts in spectroscopic signals, particularly in vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational spectroscopy is highly sensitive to isotopic substitution. The vibrational frequency of a bond is dependent on the masses of the connected atoms. Replacing hydrogen with the heavier deuterium in this compound will cause the frequencies of the C-D stretching, bending, and other vibrational modes to decrease compared to the corresponding C-H modes in the non-deuterated molecule. nih.gov DFT calculations can accurately predict these vibrational frequencies and their intensities, providing a theoretical spectrum that can be compared with experimental results from FT-IR and FT-Raman spectroscopy. researchgate.net Studies on 2-chlorotoluene have demonstrated excellent agreement between experimental spectra and those simulated using scaled DFT (B3LYP) calculations. nih.gov This same methodology can be applied to this compound to predict its unique vibrational spectrum.

Deuterium substitution also causes predictable changes in NMR spectra, known as deuterium isotope effects on chemical shifts. nih.gov These effects can be calculated using quantum chemical methods and provide structural information.

Table 3: Predicted Vibrational Frequency Shifts for C-H vs. C-D Bonds

| Vibrational Mode | Typical C-H Frequency Range (cm⁻¹) | Predicted C-D Frequency Range (cm⁻¹) | Basis of Prediction |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | 3100 - 3000 | ~2300 - 2200 | The frequency is approximately proportional to 1/√μ, where μ is the reduced mass of the two-atom system. The reduced mass of C-D is nearly twice that of C-H. |

| Methyl (Aliphatic) C-H/C-D Stretch | 3000 - 2850 | ~2250 - 2050 | Similar to the aromatic stretch, the increased mass of deuterium significantly lowers the stretching frequency. libretexts.org |

| C-H/C-D Bending (In-plane & Out-of-plane) | 1475 - 675 | Lower frequencies than C-H bends | The shifts in bending frequencies are also due to the mass difference, and can be accurately predicted with DFT calculations. nih.gov |

This table presents theoretically expected shifts based on fundamental principles of vibrational spectroscopy and computational studies on related molecules. Specific values for this compound would require a dedicated DFT calculation.

Emerging Research Areas and Future Perspectives for 2 Chlorotoluene D7

Innovations in Deuterated Compound Synthesis

The synthesis of deuterated compounds, including 2-Chlorotoluene-d7, is a dynamic area of research focused on improving efficiency, reducing costs, and enabling more precise isotopic labeling. tn-sanso.co.jpgoogle.comgoogle.com

Traditionally, the synthesis of deuterated aromatic compounds involves hydrogen-deuterium (H-D) exchange reactions using heavy water (D₂O) under high temperature and pressure. tn-sanso.co.jp However, these batch-type methods often suffer from limitations in production scale, long reaction times, and complex purification processes. tn-sanso.co.jp To address these challenges, researchers are developing innovative synthesis technologies.

One significant innovation is the use of flow synthesis methods combined with microwave technology. tn-sanso.co.jp This approach offers higher reaction efficiency and throughput compared to conventional batch methods. tn-sanso.co.jp In a flow system, reactants are continuously passed through a reactor, allowing for better control over reaction conditions and a significant reduction in process time. tn-sanso.co.jp For example, a flow synthesis method using a microwave reactor has been shown to be effective for the H-D exchange reaction of various aromatic compounds, including toluene (B28343) derivatives. tn-sanso.co.jp This method can also reduce the consumption of expensive D₂O by employing stepwise H-D exchange reactions to achieve a high deuteration ratio. tn-sanso.co.jp

Other emerging methods for preparing deuterated aromatic compounds include:

Acid-catalyzed exchange: Treating an aromatic compound dissolved in a deuterated solvent with a strong acid (pKa ≤ 1) can facilitate H-D exchange. google.comgoogle.com

Metal-catalyzed exchange: Transition metal catalysts can be used to facilitate the H-D exchange with deuterium (B1214612) gas (D₂) or deuterated solvents. google.com

Photochemical deuteration: Visible-light-induced methods using D₂O as the deuterium source offer a mild, metal-free, and sustainable approach for site-specific deuteration. rsc.org

These advancements in synthesis are crucial for making deuterated compounds like this compound more accessible for a wider range of applications.

Application in New Material Development

The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of a material, leading to enhanced stability and performance. alfa-chemistry.comresolvemass.ca This "isotope effect" is being increasingly exploited in the development of new materials, with deuterated compounds like this compound playing a key role. alfa-chemistry.comresearchgate.net

In materials science , deuterated materials are particularly valuable in neutron scattering experiments. The distinct scattering properties of deuterium compared to hydrogen provide deeper insights into the structure and dynamics of complex materials. alfa-chemistry.com

One of the most promising areas is in optoelectronic materials , such as those used in Organic Light Emitting Diodes (OLEDs). The C-D bond is stronger than the C-H bond, which can lead to more stable active layer materials in devices. scielo.org.mx This increased stability can improve the luminous efficiency and durability of OLEDs. tn-sanso.co.jp

Furthermore, the enhanced thermal and oxidative stability of deuterated compounds makes them attractive for developing high-performance polymers. alfa-chemistry.comresolvemass.ca Deuterated polymers exhibit greater resistance to degradation, extending their functional lifespan, which is particularly beneficial in demanding applications. resolvemass.ca The unique properties of this compound make it a useful solvent and building block in the synthesis and characterization of these advanced materials.

Advanced Applications in Forensic Science and Geo-location

Deuterated compounds are indispensable tools in modern forensic analysis, primarily as internal standards in quantitative mass spectrometry. sapphirebioscience.comencyclopedia.pub The introduction of this compound and other deuterated analogues has the potential to further refine these analytical techniques.

In forensic toxicology , deuterated standards are used to accurately quantify drugs and their metabolites in biological samples. sapphirebioscience.comencyclopedia.pubresearchgate.net The mass difference between the deuterated standard and the non-deuterated analyte allows for precise and reliable measurements, even in complex matrices. the-ltg.org While the use of deuterated internal standards is well-established, there is a growing need for a wider variety of these standards to keep pace with the emergence of new designer drugs. sapphirebioscience.comoup.com The development of cost-effective and efficient methods for synthesizing compounds like this compound is therefore crucial for forensic laboratories.

Beyond its role as an internal standard, the isotopic signature of compounds can be used for geo-location . nih.govresearchgate.net The natural abundance of stable isotopes like deuterium varies geographically. iaea.orgwikipedia.org This variation creates an "isotopic fingerprint" that can be used to trace the origin of materials. wikipedia.org By analyzing the isotopic composition of a substance, it may be possible to determine its geographical origin, providing valuable intelligence in criminal investigations. nih.gov Research in this area is ongoing, with the potential for this compound and other isotopically labeled compounds to be used as tracers or to help build more detailed isotopic maps.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a key technology in drug discovery and materials science, allowing for the rapid testing of large numbers of compounds. evotec.combmglabtech.com The integration of isotopically labeled compounds, including this compound, with HTS methodologies is an emerging area with significant potential. nih.govresearchgate.net

Stable isotope labeling can enhance the sensitivity and specificity of HTS assays. nih.govresearchgate.net For example, in the screening of reactive drug metabolites, a mixture of a natural compound and its stable-isotope-labeled counterpart can be used. nih.govresearchgate.net This approach simplifies data analysis and accelerates the identification of potential hits. nih.gov

In the context of materials science, HTS can be used to rapidly screen libraries of deuterated compounds to identify materials with desired properties. The use of automated systems and miniaturized assays allows for efficient exploration of the vast chemical space of deuterated materials.

The unique spectroscopic properties of this compound make it a valuable tool in HTS applications that utilize nuclear magnetic resonance (NMR) or mass spectrometry as the detection method. smolecule.com Its use as a solvent or an internal standard can improve the quality and reliability of HTS data. smolecule.com

Role in Sustainable Chemistry Research

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important. scielo.org.mxresearchgate.net Deuterated compounds, and the methods used to synthesize them, have a role to play in advancing sustainable chemistry. researchgate.netrsc.org

The development of milder and more efficient methods for deuteration, such as photochemical methods using visible light and D₂O, aligns with the goals of green chemistry. rsc.orgrsc.org These methods often avoid the use of harsh reagents and reduce energy consumption. rsc.org

Furthermore, the use of deuteration can contribute to the development of more sustainable products. For instance, increasing the durability of materials like OLEDs through deuteration can extend their lifespan, reducing waste and the need for frequent replacement. tn-sanso.co.jp In the pharmaceutical industry, deuteration can improve the metabolic stability of drugs, potentially leading to lower doses and reduced side effects, which can be considered a "greener" approach to medicine. researchgate.net

While research into the specific role of this compound in sustainable chemistry is still emerging, its properties as a deuterated aromatic compound suggest its potential as a building block or solvent in the development of more environmentally friendly materials and processes. The ongoing efforts to develop greener synthesis routes for deuterated compounds will further enhance their sustainability profile. researchgate.net

Q & A

Q. How can isotopic labeling with this compound enhance mechanistic studies in photochemical degradation?

- Experimental Design : Use laser flash photolysis to monitor deuterium-dependent reaction intermediates (e.g., triplet states, radicals). Compare transient absorption spectra with time-resolved MS to identify deuterium retention in photoproducts.

- Key Insight : Deuteration may alter intersystem crossing rates or radical stabilization, affecting degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.